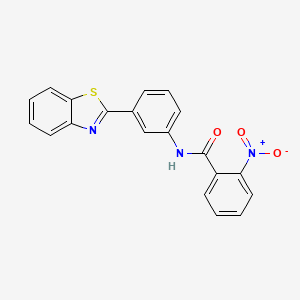

2-Amino-3-(3-sulfanylphenyl)propanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

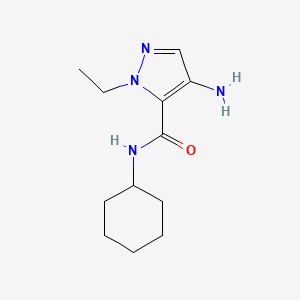

2-Amino-3-(3-sulfanylphenyl)propanoic acid; hydrochloride, also known as DL-Homocysteine Thiolactone Hydrochloride, is an important organic compound in the field of biochemistry and pharmacology. It is a cyclic thioester of homocysteine and is widely used in scientific research for its applications in various fields.

Scientific Research Applications

Synthesis of Stereoisomers

Research has led to the synthesis of four stereoisomers of 2-amino-3-[(1, 2-dicarboxyethyl)sulfanyl]propanoic acid (ADC) from (RS)-mercaptosuccinic acid, indicating its potential in creating optically active compounds with high purity. This process involves optical resolution using specific resolving agents and preferential crystallization, demonstrating its significance in the stereochemical synthesis of biologically active compounds (Shiraiwa et al., 1998).

Chromatography and Structural Analysis

The compound has been utilized in studies on paper chromatography to understand the structural relationships of organic acids. This work has helped classify organic acids into clear-cut groups based on their carboxyl and other substituent groups, aiding in the prediction of unknown acids' structures (Howe, 1960).

Renewable Building Blocks for Material Science

Research into phloretic acid, a derivative of the compound, has shown its potential as a renewable building block for material science, particularly in enhancing the reactivity of molecules towards benzoxazine ring formation. This approach offers a sustainable alternative to traditional methods, potentially leading to new applications in materials science (Trejo-Machin et al., 2017).

Peptide Synthesis

The compound has been utilized as a safety catch linker in solid phase peptide synthesis, showcasing its application in the efficient synthesis of peptides. This method provides a cost-effective alternative to existing linkers, demonstrating its utility in peptide synthesis and potential pharmaceutical applications (Erlandsson & Undén, 2006).

Antimicrobial and Antifungal Activities

A study on the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, highlighted its potential in medical applications due to the exhibited antimicrobial and antifungal activities (Aly & El-Mohdy, 2015).

properties

IUPAC Name |

2-amino-3-(3-sulfanylphenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S.ClH/c10-8(9(11)12)5-6-2-1-3-7(13)4-6;/h1-4,8,13H,5,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEPTHDMEIBBJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(3-sulfanylphenyl)propanoic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2557867.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2557872.png)

![1-[3-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2557874.png)

![methyl 1-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B2557878.png)

![1-(pyrrolidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2557881.png)

![Ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2557884.png)

![Methyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2557885.png)